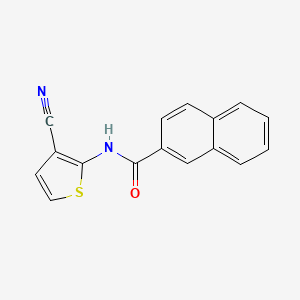

N-(3-氰基噻吩-2-基)萘-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

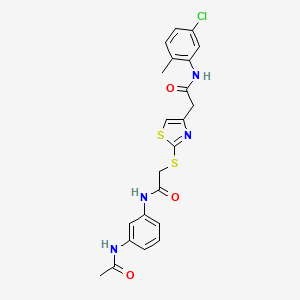

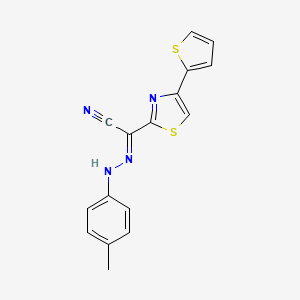

This compound can be synthesized by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . This process was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .Molecular Structure Analysis

The molecular structure of this compound was investigated using the density functional theory (DFT) method with the B3LYP exchange and correlation functions in conjunction with the 6311++G(d,p) basis set in the gas phase . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .科学研究应用

氟化物阴离子的比色传感

与所请求化合物密切相关的 N-(氰基(萘-1-基)甲基)苯甲酰胺衍生物已被合成并研究其比色传感能力。一种含有 3,5-二硝基苯基基团的衍生物表现出对氟化物阴离子产生显着的颜色转变,表明其作为溶液中氟化物的肉眼检测器的潜力。这种行为归因于去质子化增强的分子内电荷转移机制 (Younes 等,2020)。

有机薄膜晶体管

与所讨论化合物类似的核扩展萘二酰亚胺衍生物已被设计并合成,用于有机薄膜晶体管 (OFET) 中。这些化合物包括 NDI-DTYM2、NDI-DTDCN2、NDI-DTYCA2 和 NDI-DCT2,它们显示出有希望的电子迁移率,使其适用于溶液处理的底部栅极有机薄膜晶体管 (Hu 等,2011)。

晶体结构和分子构象

该化合物的衍生物 N-(萘-1-基氨基甲酰基)环己烷甲酰胺已被合成并表征,包括单晶 X 射线衍射研究。该化合物中的环己烷环采用椅式构象,由分子内氢键稳定,形成拟六元环 (Özer 等,2009)。

用于 OFET 应用的萘二酰亚胺共聚物

与目标化合物结构类似的萘二酰亚胺 (NDI) 共聚物已被开发为有机电子器件的 n 型材料。这些共聚物的电子迁移率(例如 PNDI-3Th)很显着,并且它们的聚合物结晶度和大分子有序性随着噻吩含量的增加而提高 (Durban 等,2010)。

抗分枝杆菌活性

N-(烷氧基苯基)-2-羟基萘-1-甲酰胺及其位置异构体已被制备并表现出显着的抗分枝杆菌活性。该系列中的一些化合物表现出与利福平(一种标准的抗分枝杆菌药物)相当或更高的活性 (Goněc 等,2016)。

N 通道有机晶体管中的半导体特性

已经报道了基于电子耗尽的萘和苝二甲酰亚胺的聚合物半导体,类似于所讨论的化合物。这些聚合物,例如 P(NDI2OD-T2) 和 P(PDI2OD-T2),根据苂共单体表现出不同的规整度和电子结构,影响它们在场效应晶体管中的性能 (Chen 等,2009)。

抗菌和抗分枝杆菌活性

3-羟基萘-2-羧酸的 N-烷氧基苯基苯胺,与该化合物在结构上相关,已被合成并筛选其抗菌和抗分枝杆菌活性。其中一些化合物对金黄色葡萄球菌和结核分枝杆菌等菌株表现出活性,与安比西林或利福平等标准药物相当 (Goněc 等,2015)。

光伏应用

对萘二酰亚胺基聚合物(例如 P(NDI2OD-T2))的研究集中于它们在全聚合物太阳能电池和有机场效应晶体管中作为 n 型材料的潜力。这些研究调查了这些聚合物的な、体积、电化学和半导体特性的调整,以提高光伏性能 (Sharma 等,2016)。

作用机制

Target of Action

Thiophene-based analogs, a class to which this compound belongs, have been studied extensively for their biological activity . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It is known that the compound was synthesized by n-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene-based analogs, it can be inferred that multiple biochemical pathways could potentially be affected .

Result of Action

The compound has been found to possess significant antioxidant and antimicrobial properties . It demonstrated significant activity against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .

属性

IUPAC Name |

N-(3-cyanothiophen-2-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-14-7-8-20-16(14)18-15(19)13-6-5-11-3-1-2-4-12(11)9-13/h1-9H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIHVBQVTPUSKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3-Acetylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2460839.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B2460847.png)

![1-[3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(furan-2-ylmethylsulfanyl)ethanone](/img/structure/B2460849.png)

![2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide](/img/structure/B2460857.png)